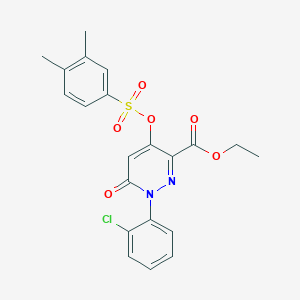

![molecular formula C13H21NO4 B2663085 Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate CAS No. 2169630-15-1](/img/structure/B2663085.png)

Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate is a chemical compound with the molecular formula C13H21NO4 . It has a molecular weight of 255.31 . The compound is typically stored at room temperature and appears as a solid under normal conditions .

Synthesis Analysis

The synthesis of this compound involves the reaction of one such compound with N,N-dimethylformamide dimethyl acetal . This reaction is known to readily react with substrates containing an active methylene group . The reaction gives a mixture of isomeric condensation products .Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-10(15)8-13(14)4-6-17-7-5-13/h4-9H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The compound reacts with N,N-dimethylformamide dimethyl acetal at a molar ratio of 1:1.5 in toluene . The reaction, which lasts for 2 hours, results in a mixture of isomeric condensation products . These products are then separated due to their different solubilities in hexane .Physical And Chemical Properties Analysis

The compound has a molecular weight of 255.31 . It is a solid at room temperature and is typically stored in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Researchers have developed methods for synthesizing spirocyclic compounds, including tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate, exploring their chemical reactivity for potential applications in creating biologically active heterocyclic compounds. Moskalenko et al. (2012) detailed a procedure for synthesizing spirocyclic 3-oxotetrahydrofurans, highlighting the reactivity of this compound with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products (Moskalenko & Boev, 2012).

Supramolecular Chemistry

Graus et al. (2010) focused on the relationship between the molecular and crystal structure of cyclohexane-5-spirohydantoin derivatives, including those related to tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane, discussing the impact of substituents on the cyclohexane ring in supramolecular arrangements (Graus et al., 2010).

Conformational Analysis and Mimetics

The synthesis and conformational analysis of spirolactams as pseudopeptides were described by Fernandez et al. (2002), who synthesized derivatives as constrained surrogates for Pro-Leu and Gly-Leu dipeptides, demonstrating their utility in peptide synthesis and as mimetics for biological molecules (Fernandez et al., 2002).

Novel Synthetic Routes and Applications

Meyers et al. (2009) provided efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its utility for further selective derivatization and its potential to access chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-9-10(15)8-13(14)4-6-17-7-5-13/h4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYCVPHRMVCMQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=O)CC12CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

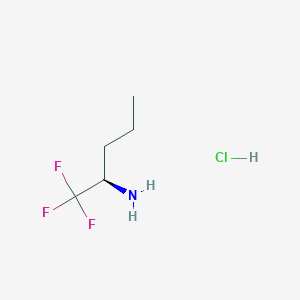

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2663002.png)

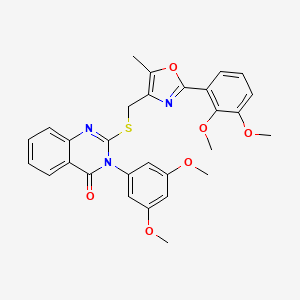

![methyl 2-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate](/img/structure/B2663003.png)

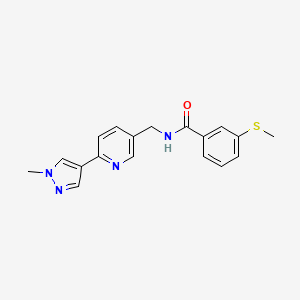

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2663006.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2663009.png)

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2663011.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2663013.png)

![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2663017.png)

![(1R,4S,5R)-rel-2-Boc-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2663019.png)

![N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B2663020.png)

![1-[4-(1-Methylpyrazol-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2663025.png)